molecular formula C17H21BrN2O B14944460 N-1-adamantyl-N'-(2-bromophenyl)urea

N-1-adamantyl-N'-(2-bromophenyl)urea

Cat. No.: B14944460
M. Wt: 349.3 g/mol
InChI Key: YAVHBZRBLWAECZ-UHFFFAOYSA-N
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Description

N-1-adamantyl-N’-(2-bromophenyl)urea is a compound that belongs to the class of adamantane derivatives Adamantane is a tricyclic hydrocarbon with a diamond-like structure, which imparts unique properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-N’-(2-bromophenyl)urea typically involves the reaction of 1-adamantylamine with 2-bromophenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of N-1-adamantyl-N’-(2-bromophenyl)urea can be achieved through a similar synthetic route, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyl-N’-(2-bromophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Adamantanone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

N-1-adamantyl-N’-(2-bromophenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Adamantane derivatives are known for their antiviral and antiparkinsonian activities, and N-1-adamantyl-N’-(2-bromophenyl)urea may have similar therapeutic potential.

    Industry: The compound can be used in the development of new materials with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-(2-bromophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides a rigid and bulky structure that can enhance binding affinity and selectivity. The bromophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)-N’-(2-chlorophenyl)urea: Similar structure but with a chlorine atom instead of bromine.

    N-(1-adamantyl)-N’-(2-fluorophenyl)urea: Similar structure but with a fluorine atom instead of bromine.

    N-(1-adamantyl)-N’-(2-methylphenyl)urea: Similar structure but with a methyl group instead of bromine.

Uniqueness

N-1-adamantyl-N’-(2-bromophenyl)urea is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C17H21BrN2O

Molecular Weight

349.3 g/mol

IUPAC Name

1-(1-adamantyl)-3-(2-bromophenyl)urea

InChI

InChI=1S/C17H21BrN2O/c18-14-3-1-2-4-15(14)19-16(21)20-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H2,19,20,21)

InChI Key

YAVHBZRBLWAECZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=CC=C4Br

Origin of Product

United States

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